

Technical Guide: 1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3)

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-amine

Cat. No.: B1280446

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(Methylsulfonyl)piperidin-4-amine**, a key building block in medicinal chemistry. This document consolidates essential data on its physicochemical properties, detailed synthesis protocols, and its significant applications in the development of targeted therapeutics, particularly in oncology and immunology.

Physicochemical Properties

1-(Methylsulfonyl)piperidin-4-amine is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. Its hydrochloride salt is also commonly used in synthesis.^{[1][2]}

Property	Value	Source
CAS Number	402927-97-3	[3]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	178.25 g/mol	[1]
IUPAC Name	1-(methylsulfonyl)piperidin-4-amine	[3]
SMILES	CS(=O)(=O)N1CCC(CC1)N	[3]
Storage Conditions	2-8°C	[3]
Appearance	Solid	[2]
Solubility	Readily soluble in water and other common solvents (as hydrochloride salt)	[2]

Property (Hydrochloride Salt)	Value	Source
CAS Number	651057-01-1	[1]
Molecular Formula	C ₆ H ₁₅ ClN ₂ O ₂ S	[1]
Molecular Weight	214.71 g/mol	[1]
IUPAC Name	1-methylsulfonylpiperidin-4-amine;hydrochloride	[1]

Synthesis and Experimental Protocols

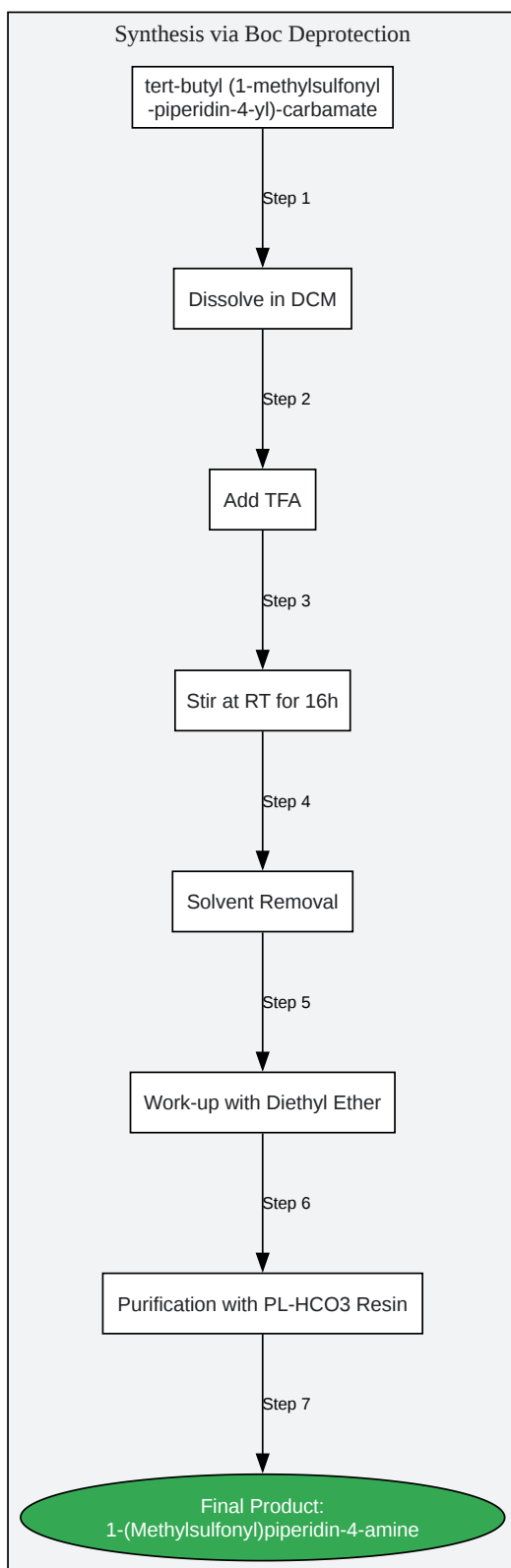
Two primary synthetic routes for **1-(Methylsulfonyl)piperidin-4-amine** have been reported. The choice of method may depend on the starting materials and desired scale.

Protocol 1: Deprotection of a Boc-Protected Precursor

This method involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor to yield the final amine. This is a common strategy in multi-step organic synthesis.

Experimental Protocol:

- Dissolution: Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).
- Acid Addition: Add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 16 hours.
- Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
- Work-up: Dilute the crude product with diethyl ether at 40°C.
- Filtration: Collect the resulting precipitate by filtration and wash it with water, then dry.
- Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded bicarbonate (PL-HCO₃ MP resin) and stir the suspension for several minutes.
- Final Isolation: Remove the resin by filtration and distill the solvent under reduced pressure to obtain 4.00 g of 1-(methylsulfonyl)piperidin-4-ylamine.[\[4\]](#)
- Yield: 99%[\[4\]](#)
- Analysis: ESI-MS: 179 [M + H]⁺; HPLC (retention time): 0.26 min (Method E)[\[4\]](#)



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Synthesis Workflow: Boc Deprotection

Protocol 2: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of piperidin-4-amine with methylsulfonyl chloride in the presence of a base. This is a more direct route, though optimization of reaction conditions is crucial.

General Experimental Protocol:

- **Dissolution:** Prepare a solution of the starting amine (e.g., piperidin-4-amine) in dichloromethane (30 mL).
- **Reagent Addition:** Add an equivalent amount of methylsulfonyl chloride to the solution.
- **Base Addition:** After 10 minutes, introduce triethylamine (1.2 equivalents) into the solution.
- **Reaction:** Allow the reaction to proceed for 30 minutes.
- **Washing:** Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na_2CO_3 , and brine.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous Na_2SO_4 and evaporate the solvent under reduced pressure to yield the product.^[5]

Applications in Drug Discovery

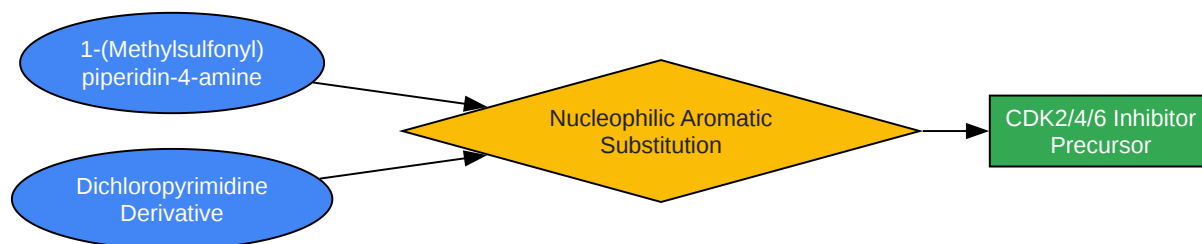
1-(Methylsulfonyl)piperidin-4-amine serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its structural features, including the piperidine scaffold, are prevalent in many pharmaceuticals.^[1]

Intermediate for CDK2/4/6 Inhibitors

This compound is a key reactant in the synthesis of pyridopyrimidinone derivatives that act as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6.^[6] These kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.^[6]

Example Synthetic Step:

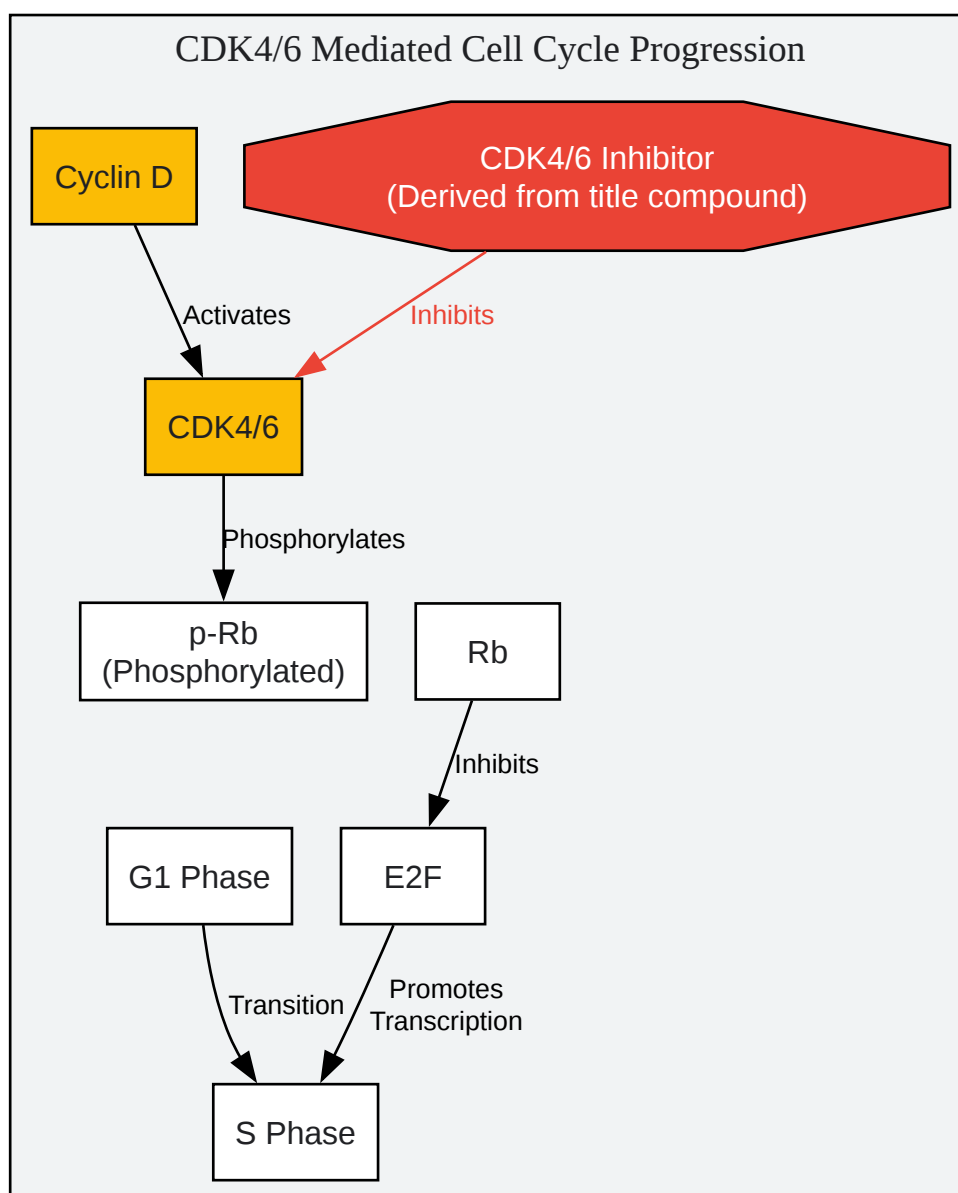
A mixture of a dichloropyrimidine derivative, **1-(methylsulfonyl)piperidin-4-amine** (5.34 g, 24.9 mmol), and diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is stirred at 65°C for 18 hours to produce a key intermediate in the synthesis of a CDK2/4/6 inhibitor.



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Role in CDK Inhibitor Synthesis

The inhibition of CDK4/6, in particular, has shown significant clinical efficacy in hormone receptor-positive breast cancer.



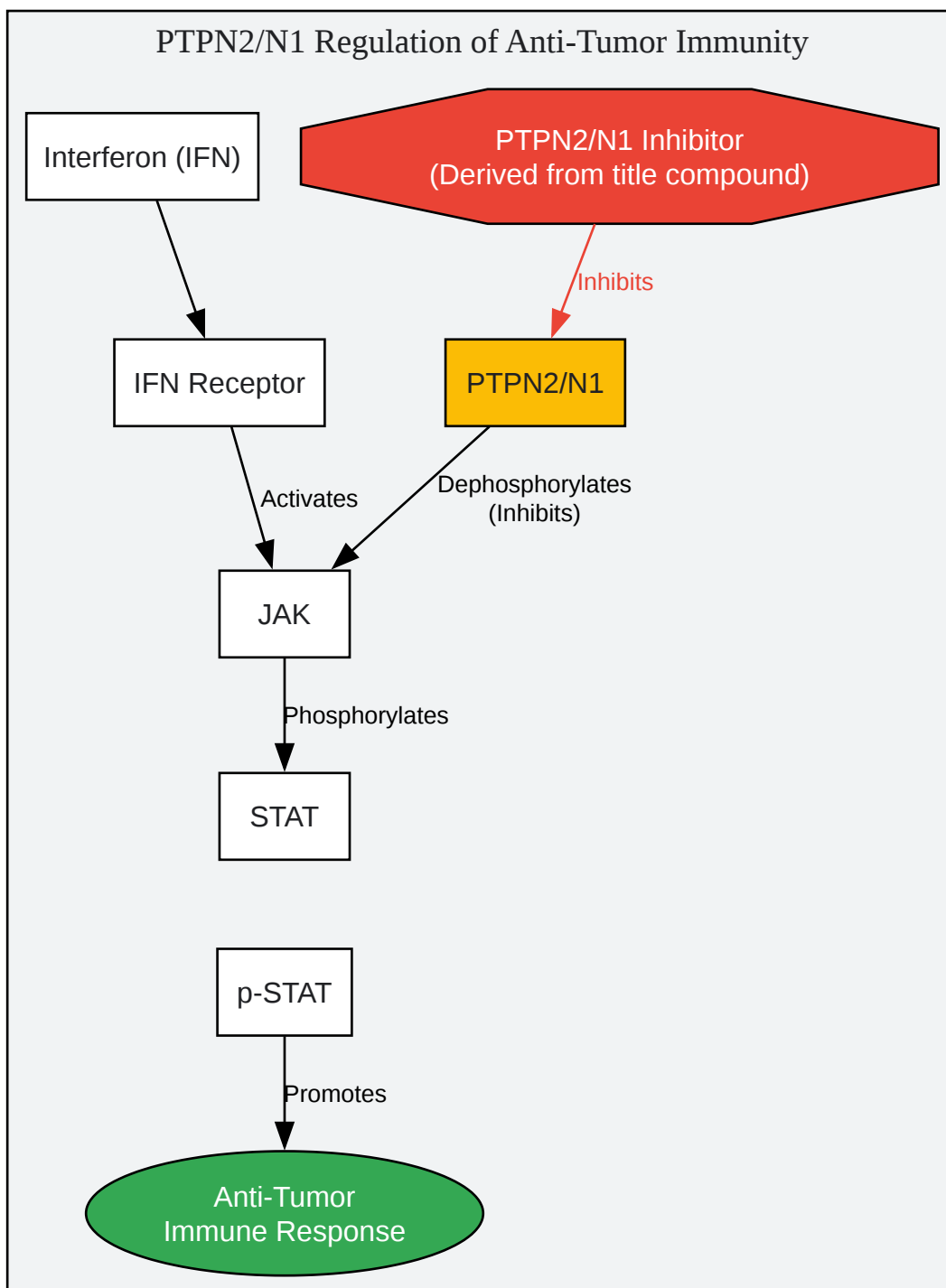
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CDK4/6 Signaling Pathway Inhibition

Intermediate for PTPN2/N1 Inhibitors

The compound is also utilized in the synthesis of inhibitors targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are crucial negative regulators of immune signaling pathways.[7][8][9] Their inhibition can enhance anti-tumor immunity by promoting the function of T cells and natural killer cells through the JAK-STAT signaling pathway.[9] The development of potent, orally bioavailable PTPN2/N1

inhibitors represents a promising new strategy for cancer immunotherapy, especially for tumors resistant to existing checkpoint inhibitors.[9]



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PTPN2/N1 Signaling Pathway Inhibition

Safety and Handling

While specific safety data for **1-(Methylsulfonyl)piperidin-4-amine** is not extensively published, it should be handled with standard laboratory precautions.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2] Refer to the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3) is a valuable and versatile building block for drug discovery and development. Its utility as a key intermediate in the synthesis of potent inhibitors for critical oncology and immunotherapy targets, such as CDK4/6 and PTPN2/N1, underscores its importance in modern medicinal chemistry. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further research and development of novel therapeutics.

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